molecular formula C11H13N3 B2829411 1,4-Dimethyl-5-phenylimidazol-2-amine CAS No. 755696-85-6

1,4-Dimethyl-5-phenylimidazol-2-amine

Cat. No. B2829411
CAS RN: 755696-85-6
M. Wt: 187.246
InChI Key: DHTSJNFEOYVYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles, the class of compounds to which “1,4-Dimethyl-5-phenylimidazol-2-amine” belongs, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . Another study reported an efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using ZSM-11 zeolite as a reusable catalyst .


Chemical Reactions Analysis

Imidazoles, including “this compound”, are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Safety and Hazards

The safety data sheet for imidazole, a related compound, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

While specific future directions for “1,4-Dimethyl-5-phenylimidazol-2-amine” are not mentioned in the search results, research into imidazoles is ongoing, with recent advances in the synthesis of imidazoles and the development of new drugs .

properties

IUPAC Name

1,4-dimethyl-5-phenylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(14(2)11(12)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSJNFEOYVYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)N)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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